5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2/c31-20(19-11-10-17-7-2-3-8-18(17)15-19)16-30-25(32)23-24(22(28-30)21-9-6-14-33-21)34-26(27-23)29-12-4-1-5-13-29/h6,9-11,14-15H,1-5,7-8,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHBBJTFAFOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(CCCC5)C=C4)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazine family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazolo[4,5-d]pyridazine core, which is known for its potential medicinal properties. The presence of a tetrahydronaphthalene moiety and a piperidine ring enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells by preventing the repair of DNA damage .
- Interaction with Cellular Targets : The compound interacts with various proteins and enzymes, influencing cellular signaling pathways. For instance, it may affect pathways involved in inflammation and cell proliferation .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve disruption of cellular metabolism and induction of apoptosis .
Table 1: Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of thiazolo[4,5-d]pyridazine derivatives, the compound demonstrated potent activity against MCF-7 and A549 cell lines with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. The study highlighted the structural importance of the thiazole ring in enhancing cytotoxicity .
Case Study 2: In Vivo Analgesic Activity
Research involving animal models assessed the analgesic effects of this compound using the hot plate and acetic acid-induced writhing tests. Results indicated significant pain relief compared to control groups, suggesting potential for development as an analgesic agent .
Comparison with Similar Compounds
Substituent Variations at Position 7
The thiophen-2-yl group distinguishes the target compound from analogs with phenyl or other heteroaryl substituents. Key comparisons include:
- 7-Phenyl derivatives (e.g., 7-phenyl-2-(piperidin-1-yl)-thiazolo[4,5-d]pyridazin-4(5H)-one ):
- The phenyl group lacks sulfur, reducing electron-withdrawing effects and polarizability compared to thiophen.
- Lower lipophilicity (logP) relative to the target compound’s tetrahydronaphthalenyl chain.
Inference : The thiophen-2-yl group balances lipophilicity and electronic effects, favoring interactions with hydrophobic binding pockets in biological targets .
Substituent Variations at Position 2
The piperidin-1-yl group is compared to other amines:
- Pyrrolidinyl analogs (e.g., 2-(1-pyrrolidinyl)-7-phenyl derivatives ):
- Smaller ring size (5-membered vs. 6-membered piperidine) may reduce steric hindrance but limit basicity.
- Morpholinyl analogs :
- Oxygen in morpholine enhances solubility but reduces membrane permeability due to increased polarity.
Inference : Piperidine’s balance of ring size and absence of heteroatoms may optimize bioavailability and target engagement .
Core Structure Variations
- Thiazolo[5,4-d]pyrimidine derivatives :
- Pyrimidine cores (two meta nitrogen atoms) differ from pyridazine’s adjacent nitrogens, altering dipole moments and hydrogen-bonding capacity.
- Thieno[2,3-d]pyridazinones (e.g., compound 74c ): Replacement of the thiazole ring with thiophene reduces nitrogen content, impacting coordination with metal ions or charged residues.
Inference : The thiazolo[4,5-d]pyridazin-4(5H)-one core offers unique electronic properties for binding enzymes or receptors requiring nitrogen-rich scaffolds .
Physicochemical and Spectral Properties
- Lipophilicity : The tetrahydronaphthalenyl group increases logP significantly compared to simpler aryl substituents (e.g., 4-methylphenyl in 74c ).
- Solubility : Piperidine and thiophen enhance solubility relative to fully aromatic systems but less than morpholine-containing analogs .
- Spectral Data : The target compound’s 1H NMR would show signals for the tetrahydronaphthalenyl protons (δ 1.5–2.8 ppm, multiplet) and thiophen aromatic protons (δ 7.2–7.6 ppm), distinct from phenyl analogs .
Tabulated Comparison of Key Analogs
Research Implications and Limitations
- Strengths : The target compound’s structural features (thiophen-2-yl, piperidinyl, tetrahydronaphthalenyl) synergize to enhance drug-like properties, making it a candidate for central nervous system (CNS) targets.
- Limitations : Direct comparative pharmacological data (e.g., IC50, binding affinities) are absent in the provided evidence, necessitating further biological evaluation.
Q & A
Basic: What synthetic methodologies are recommended for constructing the thiazolo[4,5-d]pyridazinone core in this compound?
Answer:
The thiazolo[4,5-d]pyridazinone scaffold can be synthesized via cyclocondensation reactions. A common approach involves refluxing thiazolidinone precursors with aldehydes or ketones in ethanol or DMF, using piperidine as a catalyst to promote Knoevenagel condensation or heterocyclization . For example, heating 4-thiazolidinone derivatives with α-hydroxynaphthaldehyde in ethanol/piperidine (3:1 ratio) at 80°C for 3–5 hours yields fused thiazolo-pyridazinones. Recrystallization from DMF-EtOH (1:1) improves purity .
Advanced: How can regioselectivity challenges during the introduction of the 5,6,7,8-tetrahydronaphthalen-2-yl ethyl ketone moiety be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors. To favor substitution at the tetrahydronaphthalene’s 2-position, use Friedel-Crafts acylation with AlCl₃ as a Lewis catalyst under anhydrous conditions. Pre-functionalization of the tetrahydronaphthalene with electron-donating groups (e.g., methyl) enhances reactivity at the desired position . Monitor progress via LC-MS to detect byproducts and optimize reaction time (typically 6–8 hours at 60°C) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., thiophen protons at δ 6.8–7.2 ppm, piperidinyl methylenes at δ 2.5–3.0 ppm) .
- LC-MS : Confirms molecular ion ([M+H]⁺) and detects impurities (<2% threshold) .
- XRD : Resolves crystal packing of the thiazolo[4,5-d]pyridazinone core, particularly if recrystallized from DMF-EtOH .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
Use density functional theory (DFT) to optimize the compound’s 3D structure, then perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or microbial enzymes). Focus on key interactions:
- The thiophen-2-yl group’s π-π stacking with aromatic residues.
- Piperidinyl nitrogen’s hydrogen bonding to active-site aspartates.
Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Basic: What purification strategies are effective for removing byproducts from the final synthesis step?
Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30%→70%) to separate unreacted tetrahydronaphthalene derivatives.
- Recrystallization : DMF-EtOH (1:1) removes polar impurities, yielding >95% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely eluting isomers .
Advanced: How do structural modifications (e.g., thiophen-2-yl vs. phenyl substituents) impact antimicrobial activity?
Answer:
Thiophen-2-yl enhances activity against Gram-negative bacteria (e.g., E. coli) due to improved membrane penetration via sulfur’s lipophilicity. In contrast, phenyl substituents show higher antifungal efficacy (e.g., Candida albicans), likely due to increased π-stacking with fungal ergosterol . SAR studies should compare MIC values (e.g., 2–8 µg/mL for thiophen vs. 4–16 µg/mL for phenyl) .
Basic: What experimental design optimizes reaction yields for the piperidin-1-yl substitution?
Answer:
Use a two-step protocol:
Nucleophilic substitution : React 2-chlorothiazolo[4,5-d]pyridazinone with piperidine in DMF at 80°C for 12 hours (yield: 65–70%).
Quench unreacted piperidine : Add ice-cwater, extract with dichloromethane, and dry over Na₂SO₄ .
Advanced: How can enantiomeric resolution be achieved for chiral intermediates in the synthesis?
Answer:
Employ chiral CBS-oxazaborolidine catalysts during asymmetric reductions (e.g., ketone to alcohol intermediates). For example, (R)-2-methyl-CBS-oxazaborolidine with BH₃·SMe₂ in THF at −15°C achieves >90% ee . Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiazolo[4,5-d]pyridazinone core.
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the 2-oxoethyl group.
- Long-term Stability : Periodic HPLC analysis (every 6 months) confirms integrity .
Advanced: How can mechanistic studies elucidate the compound’s inhibition of cytochrome P450 enzymes?
Answer:
- Kinetic Assays : Measure IC₅₀ using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4).
- Metabolite ID : LC-HRMS identifies hydroxylated or N-dealkylated metabolites.
- Docking Simulations : Map interactions between the piperidinyl group and CYP3A4’s heme pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
